6-bromo-3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
Description
The compound 6-bromo-3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a heterocyclic molecule featuring a quinolinone core fused with a pyrazoline ring. Key structural attributes include:
- Quinolinone scaffold: A bicyclic system with a ketone at position 2 and a bromine substituent at position 4.
- Pyrazoline moiety: A five-membered dihydropyrazole ring substituted with a furan-2-yl group at position 5 and a 4-methoxybenzoyl group at position 1.
- Aryl substituents: A phenyl group at position 4 of the quinolinone and a 4-methoxybenzoyl group on the pyrazoline.
However, specific bioactivity data for this compound remain undisclosed in the provided evidence.
Properties
CAS No. |
202821-43-0 |
|---|---|
Molecular Formula |
C30H22BrN3O4 |
Molecular Weight |
568.427 |
IUPAC Name |
6-bromo-3-[3-(furan-2-yl)-2-(4-methoxybenzoyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C30H22BrN3O4/c1-37-21-12-9-19(10-13-21)30(36)34-25(26-8-5-15-38-26)17-24(33-34)28-27(18-6-3-2-4-7-18)22-16-20(31)11-14-23(22)32-29(28)35/h2-16,25H,17H2,1H3,(H,32,35) |
InChI Key |
DTXWFKLCCHCKRY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CO6 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrazoline Derivatives
The pyrazoline ring and its substituents critically influence physicochemical and biological properties. Below is a comparative analysis with analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Halogen vs. Methoxy Substituents : Bromine and chlorine substituents (Compounds 16–17) increase molecular weight and melting points compared to methoxy groups (Compound 18), likely due to enhanced van der Waals interactions .
- Furan vs.
- Electron-Withdrawing Groups : The nitro group in ’s compound enhances electrophilicity, which could influence reactivity in biological systems compared to the target compound’s methoxybenzoyl group .
Crystallographic and Spectroscopic Insights
- Crystallography : The use of SHELXL () and ORTEP-III () for structural refinement is common in characterizing such compounds. For example, halogenated derivatives (e.g., 4-bromo vs. 4-chloro in ) show distinct intermolecular interactions, with bromine’s larger atomic radius favoring stronger halogen bonding .
- Spectroscopy : IR spectra consistently show C=O stretches near 1650–1670 cm⁻¹ across analogs, confirming the stability of the ketone and amide groups .
Bioactivity Trends (Inferred)
While direct bioactivity data for the target compound are unavailable, structural analogs suggest:
- Antimicrobial Potential: Chloro and bromo derivatives (e.g., ) exhibit activity against pathogens, likely due to halogen-mediated membrane disruption .
- Kinase Modulation: The diethylamino propanoyl group in ’s compound (EIF2AK3 Activator) highlights the role of basic side chains in targeting kinase domains .
Q & A
Basic: What are the standard synthetic routes for preparing 6-bromo-3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one?
Methodological Answer:
The compound is synthesized via a multi-step protocol involving:
Condensation reactions : Hydrazine derivatives react with α,β-unsaturated ketones (e.g., 4-methoxybenzoyl-substituted enones) to form pyrazoline intermediates. For example, describes a similar synthesis using 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine and enones under ethanol reflux .
Cyclization : Brominated quinoline precursors are cyclized with the pyrazoline moiety using acid/base catalysis. notes the role of diethylamino-propanoyl groups in stabilizing intermediates .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.
Basic: How is the structural integrity of this compound validated in synthetic chemistry?
Methodological Answer:
Structural validation employs:
- X-ray crystallography : To confirm the dihydro-pyrazole ring conformation and substituent orientations (e.g., used single-crystal X-ray diffraction at 100 K for a quinoline-pyrazole analog) .
- Spectroscopy :
Advanced: What methodologies are used to assess its pharmacological activity, particularly targeting enzyme inhibition?
Methodological Answer:
- Molecular docking : highlights docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like cyclooxygenase-2 (COX-2) or kinases. Docking grids are centered on active sites using PDB structures .
- In vitro assays :
Advanced: How can molecular dynamics (MD) simulations clarify its interaction with biological targets?
Methodological Answer:
- Simulation setup : GROMACS or AMBER is used with force fields (e.g., CHARMM36) to model ligand-protein complexes over 50–100 ns trajectories.
- Analysis : Root-mean-square deviation (RMSD) evaluates structural stability; hydrogen bond occupancy and binding free energy (MM-PBSA) quantify interactions (as in ’s quantum chemical analysis) .
Experimental Design: How would you design a stability study for this compound under varying pH and temperature?
Methodological Answer:
- Accelerated stability testing :
Data Contradiction: How to resolve discrepancies in reported spectral data (e.g., NMR shifts) across studies?
Methodological Answer:
- Control experiments : Re-run NMR under standardized conditions (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent effects.
- Theoretical calculations : Compare experimental ¹³C NMR shifts with DFT-predicted values (B3LYP/6-311G**) to identify outliers ( ) .
Advanced: What strategies are employed to establish structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., furan vs. thiophene in ) and assess activity changes .
- Multivariate analysis : Use partial least squares (PLS) regression to correlate molecular descriptors (logP, polar surface area) with IC₅₀ values ( ) .
Advanced: How is regioselectivity achieved during the synthesis of the dihydro-pyrazole ring?
Methodological Answer:
- Kinetic vs. thermodynamic control : Use low temperatures (0–5°C) to favor kinetically controlled 1,2-adducts, while higher temperatures promote 1,4-adducts ( ) .
- Catalysis : Lewis acids (e.g., ZnCl₂) direct cyclization regioselectivity ( ) .
Environmental Impact: What experimental frameworks assess its ecotoxicity and biodegradation?
Methodological Answer:
Advanced: How do in vitro pharmacological results translate to in vivo models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
